3'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone is not directly mentioned in the provided papers. However, the papers do discuss related compounds and functional groups that can provide insight into the chemical behavior and properties that might be expected from 3'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone. For instance, the presence of a thiomorpholine moiety is discussed in the context of dibenzo[b,d]thiophene-1,2,3-triazoles with thiomorpholine appendages, which were synthesized and evaluated for antitubercular activity .

Synthesis Analysis

The synthesis of related compounds involves multi-step reaction sequences and the use of organolithium chemistry, as demonstrated in the synthesis of 2,6-difluoro-2'-sulfobenzophenone . The reactivity of thiobenzophenone with diazomethane to form thiadiazoline, which upon elimination of N2, generates a nucleophilic 1,3-dipole that can undergo cycloadditions with electrophilic C,C multiple bonds, is also relevant . These methods could potentially be adapted for the synthesis of 3'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,5-dimorpholinyl-3,4-di(p-chlorophenyl)thiophene, has been elucidated using X-ray crystallography, revealing details such as bond lengths and the conformation of the morpholine rings . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which affects its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes cycloaddition reactions, as seen with 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene, which reacts with various dienophiles to yield benzo[c]thiophene derivatives . The reactivity of thiobenzophenone-derived 1,3-dipoles with multiple types of bonds, including C≡C, C=C, C=S, and N=N bonds, has been characterized, providing a framework for understanding the potential reactivity of 3'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers are influenced by their molecular structures. For example, the presence of fluorine atoms and sulfonated groups in the monomers can affect the solubility and reactivity of the resulting polymers . The steric and electronic effects of substituents on the thiophene ring influence the outcome of cycloaddition reactions . These insights can be applied to predict the properties of 3'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone, such as its solubility, boiling point, and potential as a reactive intermediate in organic synthesis.

Aplicaciones Científicas De Investigación

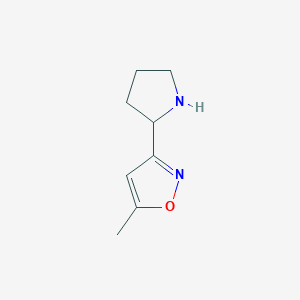

Synthesis and Structural Analysis

Research has been conducted on compounds structurally related to 3'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone, focusing on synthesis and crystal structure analysis. For instance, a study on the synthesis and characterization of a related compound, 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, involved the use of various spectroscopic techniques and X-ray diffraction to determine its molecular structure (Sun et al., 2021).

Antimicrobial Activity

Another study focused on synthesizing thiomorpholine derivatives, including 4-thiomorpholin-4ylbenzohydrazide, for their potential antimicrobial properties. This research involved the synthesis of various derivatives through nucleophilic substitution reactions and testing their antimicrobial activities (Kardile & Kalyane, 2010).

Interaction with Metal Halides

There's also research investigating the interaction of thiomorpholine derivatives with metal halides. One study examined the interaction of antimony(III) and bismuth(III) trihalides with thiomorpholine-related compounds, analyzing their molecular structures based on vibrational spectra (Preti & Tosi, 1978).

Electroluminescence in Organic Light-Emitting Diodes

Research into organic light-emitting diodes (OLEDs) has also involved thiomorpholine derivatives. A study on near-infrared electroluminescence devices used thulium complexes as emitting materials, showcasing potential applications in optical communication systems (Zang et al., 2004).

Building Blocks in Medicinal Chemistry

Thiomorpholine and its derivatives have been identified as important building blocks in medicinal chemistry, with some analogs entering clinical trials. Research has focused on synthesizing novel bicyclic thiomorpholine building blocks for potential biological applications (Walker & Rogier, 2013).

Lanthanide Complexes

Additionally, studies have been conducted on lanthanide complexes using thiomorpholine-related ligands. These studies explore the magnetic properties and near-infrared luminescence of such complexes, indicating their potential in various applications (Wu et al., 2019).

Propiedades

IUPAC Name |

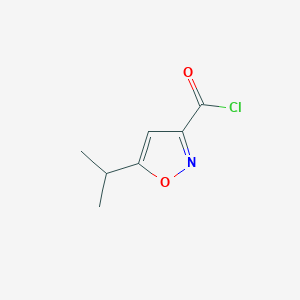

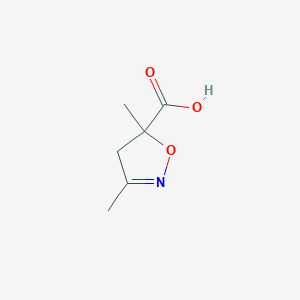

[3-(thiomorpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NOS/c20-19(21,22)17-7-2-1-6-16(17)18(24)15-5-3-4-14(12-15)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZXXGNGZLMGKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643381 |

Source

|

| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone | |

CAS RN |

898763-43-4 |

Source

|

| Record name | Methanone, [3-(4-thiomorpholinylmethyl)phenyl][2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)

![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)

![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)

![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)

![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)

![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)

![5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1327117.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1327118.png)